3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-2-oxoindoline
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Overview
Description
3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-2-oxoindoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group, an acetylhydrazidyl moiety, and an oxoindoline core, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target receptor through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . This interaction could lead to conformational changes in the receptor, affecting its activity and subsequent intracellular signaling pathways .
Biochemical Pathways
Compounds that interact with the androgen receptor can influence a variety of cellular processes, including cell growth, differentiation, and apoptosis, through the modulation of gene expression .
Result of Action
Modulation of the androgen receptor’s activity can have wide-ranging effects on cellular processes, potentially influencing cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-2-oxoindoline typically involves multiple steps, starting with the preparation of the oxoindoline core. This can be achieved through cyclization reactions involving appropriate precursors. The fluorophenoxy group is introduced via nucleophilic substitution reactions, while the acetylhydrazidyl moiety is added through acylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-2-oxoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the fluorophenoxy group or the acetylhydrazidyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of modified compounds with different functional groups.
Scientific Research Applications
3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-2-oxoindoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-(4-Chlorophenoxy)acetylhydrazidyl)-2-oxoindoline: Similar structure but with a chlorophenoxy group instead of a fluorophenoxy group.
3-(2-(4-Methylphenoxy)acetylhydrazidyl)-2-oxoindoline: Features a methylphenoxy group instead of a fluorophenoxy group.
3-(2-(4-Nitrophenoxy)acetylhydrazidyl)-2-oxoindoline: Contains a nitrophenoxy group in place of the fluorophenoxy group.
Uniqueness
The presence of the fluorophenoxy group in 3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-2-oxoindoline imparts unique chemical and biological properties compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c17-10-5-7-11(8-6-10)23-9-14(21)19-20-15-12-3-1-2-4-13(12)18-16(15)22/h1-8,18,22H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQUHXDYDASCOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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